molecular formula C10H18O3 B3111602 trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid CAS No. 183996-92-1

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Cat. No.: B3111602
CAS No.: 183996-92-1
M. Wt: 186.25
InChI Key: AVMLEZXKTFPIFG-UHFFFAOYSA-N
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Description

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid (CAS: 183996-92-1) is a chiral cyclohexane derivative with a hydroxyl and carboxylic acid group in the trans configuration. Its molecular formula is C₁₀H₁₈O₃, molecular weight 186.25 g/mol, and it serves as a critical chiral building block in organic synthesis and pharmaceutical research . The compound’s stereochemistry and functional groups enable hydrogen bonding, influencing its crystallinity and solubility.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMLEZXKTFPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid . The reaction conditions include the use of a palladium catalyst under a hydrogen atmosphere. The process can be optimized by controlling the temperature and pressure to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is similar to the laboratory synthesis but scaled up to handle larger quantities of reactants and catalysts. The reaction is monitored to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C10H18O3C_{10}H_{18}O_3 and a molecular weight of 186.25 g/mol. It has applications in chemistry, biology, medicine, and industry.

Chemical Properties and Reactions

  • Reactions this compound can undergo several types of chemical reactions:
    • Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
    • Reduction It can be reduced to form alcohols or alkanes, depending on the reducing agent used. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are used.
    • Substitution It can participate in substitution reactions where the hydroxy group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2SOCl_2) or phosphorus tribromide (PBr3PBr_3) can be used for substitution reactions.

Applications

  • Chemistry It is used as a building block for synthesizing more complex molecules and as an intermediate in preparing various pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
  • Medicine It is investigated for potential therapeutic properties and explored as a candidate for drug development due to its unique chemical structure and reactivity.
  • Industry It is used in producing specialty chemicals and materials, such as polymers, resins, and other high-value products.

Mechanism of Action

The mechanism of action of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The hydroxy group and the carboxylic acid group allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target compound 1-Hydroxy-1-methyl-ethyl C₁₀H₁₈O₃ 186.25 -OH, -COOH
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid Hydroxymethyl C₈H₁₄O₃ 158.20 -CH₂OH, -COOH
trans-4-Ethylcyclohexanecarboxylic acid Ethyl C₉H₁₆O₂ 156.22 -CH₂CH₃, -COOH
trans-4-Isopropylcyclohexanecarboxylic acid Isopropyl C₁₀H₁₈O₂ 170.25 -CH(CH₃)₂, -COOH
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-Chlorophenyl C₁₃H₁₅ClO₂ 238.71 -C₆H₄Cl, -COOH
trans-4-(Aminomethyl)cyclohexanecarboxylic acid (AMCHA) Aminomethyl C₈H₁₅NO₂ 157.21 -CH₂NH₂, -COOH
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid Phenylsulfonyloxymethyl C₁₄H₁₈O₅S 298.34 -CH₂OSO₂C₆H₅, -COOH

Key Observations :

  • Hydrophilicity : The target compound and hydroxymethyl analog exhibit higher polarity due to hydroxyl groups, enhancing water solubility compared to alkyl-substituted derivatives (e.g., ethyl, isopropyl).
  • Hydrogen Bonding : Sulfonate esters (e.g., phenylsulfonyloxy ) and hydroxyl groups facilitate dimerization via O–H⋯O interactions, critical for crystal packing .

Physical-Chemical Properties

Property Target Compound trans-4-Hydroxymethyl trans-4-Ethyl trans-4-Isopropyl trans-4-Chlorophenyl
Melting Point (°C) Not reported Not reported Not reported Not reported 252–254
Boiling Point (°C) Not reported Not reported Not reported Not reported 387.1 (predicted)
Density (g/cm³) Not reported Not reported Not reported Not reported 1.225 (predicted)
Purity (Commercial) ≥97% Not reported Not reported Not reported 98%

Notes:

  • The chlorophenyl derivative has a high melting point (252–254°C), indicative of strong intermolecular forces (e.g., π-π stacking, hydrogen bonding).
  • Commercial availability and purity are critical for pharmaceutical intermediates, with the target compound offered at ≥97% purity .

Biological Activity

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid, with a molecular formula of C10H18O3 and a CAS number of 183996-92-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 186.25 g/mol
  • Purity : ±97%
  • Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and a hydroxymethyl group, which may influence its biological interactions.

Antiepileptic Activity

Recent studies have highlighted the compound's potential as an antiepileptic agent. In one investigation, the compound demonstrated favorable pharmacokinetic properties, including high oral absorption (99.03%) and good bioavailability. It showed no cytotoxicity in tested parameters and was able to bind effectively to GABAA receptors (activation) and AMPA receptors (inhibition), suggesting a multi-target mechanism that could be beneficial in epilepsy treatment .

The binding interactions with GABAA and AMPA receptors suggest that this compound may modulate neurotransmitter signaling pathways. This modulation can lead to enhanced inhibitory effects in the central nervous system (CNS), which is crucial for controlling seizure activity .

Study 1: Pharmacokinetics and Binding Affinity

A study conducted on the pharmacokinetics of this compound revealed:

  • Oral Absorption : 99.03%
  • Binding Affinity : Significant interactions with GABAA and AMPA receptors.
  • Toxicity Profile : No cytotoxic effects were observed.
ParameterValue
Oral Absorption99.03%
BioavailabilityHigh
CytotoxicityNone detected

Study 2: Molecular Docking Analysis

Molecular docking studies indicated that this compound interacts favorably with several protein targets involved in epilepsy. The binding energies were calculated, showing promising results for therapeutic applications.

Target ProteinBinding Energy (kcal/mol)
GABAA Receptor-9.5
AMPA Receptor-8.7

Q & A

Q. What are the common synthetic routes for trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step functionalization of the cyclohexane ring. A general approach includes:

Cyclohexane Derivatization : Start with a cyclohexane precursor (e.g., cyclohexanone or methylcyclohexanecarboxylate) and introduce substituents via nucleophilic addition or alkylation. For example, the hydroxy-1-methyl-ethyl group can be introduced via Grignard addition to a ketone intermediate, followed by oxidation or reduction .

Hydroxylation : Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce hydroxyl groups. Steric and electronic factors must be optimized to ensure regioselectivity .

Carboxylation : Convert intermediates to carboxylic acids via hydrolysis of esters (e.g., using NaOH/EtOH) or direct carboxylation with CO₂ under high-pressure conditions .
Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, DMF or THF is often used for SN2 reactions, while polar protic solvents favor hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing trans-4-substituted cyclohexanecarboxylic acids?

Methodological Answer:

  • X-ray Crystallography : The gold standard for confirming stereochemistry and ring conformation (e.g., chair vs. boat). Software like SHELX and ORTEP-III are used for refinement and visualization .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct splitting patterns reveal substituent orientation (cis vs. trans). For example, axial vs. equatorial protons show coupling constants (J) > 10 Hz for axial-axial interactions .
    • ¹³C NMR : Carboxylic acid carbons appear at ~170–180 ppm, while hydroxyl-bearing carbons are deshielded (~70–80 ppm) .
  • IR Spectroscopy : Confirm functional groups (O-H stretch: 3200–3600 cm⁻¹; C=O: ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of substituents influence the physicochemical properties of this compound?

Methodological Answer:

  • Solubility : Axial hydroxyl groups increase hydrophilicity due to hydrogen bonding, while equatorial groups reduce steric hindrance, enhancing solubility in organic solvents .
  • Stability : Trans configurations minimize 1,3-diaxial interactions, reducing ring strain. For example, chair conformations with bulky substituents (e.g., hydroxy-1-methyl-ethyl) in equatorial positions are thermodynamically favored .
  • Reactivity : Steric shielding in trans isomers can slow nucleophilic attacks on the carboxylic acid group, necessitating harsher conditions (e.g., elevated temperatures or stronger catalysts) .

Q. What strategies resolve contradictions in reaction yields during synthesis via divergent routes?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., diastereomers or oxidation byproducts). For example, incomplete hydroxylation may leave unreacted ketones, detectable via ketone-specific assays .
  • Optimization of Protecting Groups : Protect hydroxyl or carboxyl groups with tert-butyldimethylsilyl (TBS) or methyl esters to prevent side reactions. Deprotection with TBAF or acidic hydrolysis can restore functionality .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature. For instance, shorter reaction times at low temperatures favor kinetic products, while prolonged heating favors thermodynamic stability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxylic acid’s LUMO often localizes on the carbonyl carbon, making it susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents like water stabilize transition states via hydrogen bonding, accelerating hydrolysis of esters to acids .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes). For instance, the hydroxy-1-methyl-ethyl group may sterically hinder binding to hydrophobic pockets, reducing pharmacological activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Reactant of Route 2
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trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

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